molecular formula C12H11BrO3 B13333610 Methyl 6-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Methyl 6-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13333610
M. Wt: 283.12 g/mol
InChI Key: XEKQJIWWXZLSEZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with a complex structure that includes a bromine atom, a ketone group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting brominated product is then esterified with methanol in the presence of an acid catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ketone group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The carboxylic acid form, which can be esterified to form the methyl ester.

Uniqueness

Methyl 6-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 6-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate

InChI

InChI=1S/C12H11BrO3/c1-16-12(15)10-4-2-7-6-8(13)3-5-9(7)11(10)14/h3,5-6,10H,2,4H2,1H3

InChI Key

XEKQJIWWXZLSEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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